(2-Bromo-4,5-dimethyl-phenyl)-methyl-amine
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Overview
Description
(2-Bromo-4,5-dimethyl-phenyl)-methyl-amine is an organic compound that features a bromine atom, two methyl groups, and a methylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,5-dimethyl-phenyl)-methyl-amine typically involves the bromination of 4,5-dimethyl-o-xylene followed by the introduction of a methylamine group. One common method involves the reaction of 4,5-dimethyl-o-xylene with n-butyllithium (n-BuLi) in a mixed solvent of tetrahydrofuran (THF) and diethyl ether (Et2O) at low temperatures (around -110°C). This is followed by the addition of phosphorus trichloride (PCl3) or antimony trichloride (SbCl3) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4,5-dimethyl-phenyl)-methyl-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methyl groups and the amine group can undergo oxidation and reduction under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used to replace the bromine atom with an iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the methyl groups to carboxylic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the amine group to an alkyl group.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Products with oxidized methyl groups, such as carboxylic acids.
Reduction Reactions: Products with reduced amine groups, such as alkyl groups.
Scientific Research Applications
(2-Bromo-4,5-dimethyl-phenyl)-methyl-amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4,5-dimethyl-phenyl)-methyl-amine depends on its specific application. In general, the compound can interact with various molecular targets and pathways due to its functional groups. For example, the amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4,5-dimethyl-phenyl)-methyl-phosphine
- (2-Bromo-4,5-dimethyl-phenyl)-methyl-stibine
Uniqueness
(2-Bromo-4,5-dimethyl-phenyl)-methyl-amine is unique due to the presence of both bromine and methylamine groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
2-bromo-N,4,5-trimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLYLRIADIYLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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